Cytotoxicity Against Gastric Adenocarcinoma (AGS) Cells: Potency Ranking Among Cyperus Benzoquinones
In a direct comparative study of five Cyperus-derived benzoquinones, dihydrocyperaquinone demonstrated distinct cytotoxicity against AGS gastric cancer cells. The most potent analog, hydroxycyperaquinone, exhibited an IC50 close to 1 µM, while dihydrocyperaquinone showed a higher IC50 of 1.8 µM, indicating a 1.8-fold lower potency in this specific cell line [1]. This positions dihydrocyperaquinone as a less potent but structurally distinct alternative to hydroxycyperaquinone for studies where the latter's high potency may be a confounding factor.
| Evidence Dimension | Cytotoxicity (IC50) against AGS human gastric adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 1.8 µM |
| Comparator Or Baseline | Hydroxycyperaquinone: IC50 ≈ 1 µM |
| Quantified Difference | 1.8-fold higher IC50 (lower potency) |
| Conditions | Cell viability assay (MTT or similar) after 48h treatment; AGS cell line |
Why This Matters
This 1.8-fold difference in potency is critical for researchers who require a less potent Cyperus quinone to establish dose-response curves or to study target engagement without rapid, complete cell death.
- [1] Ribeiro, V., Andrade, P. B., Valentão, P., & Pereira, D. M. (2019). Benzoquinones from Cyperus spp. trigger IRE1α-independent and PERK-dependent ER stress in human stomach cancer cells and are novel proteasome inhibitors. Phytomedicine, 63, 153017. View Source
